1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 1-cyclopentyl-6-ethyl-1h-imidazo[1,2-b]pyrazole, have been reported to interact with a wide range of therapeutic targets due to their broad range of chemical and biological properties .
Mode of Action
It’s known that imidazole derivatives can interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities .
Biochemical Pathways
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as an antagonist . This interaction is crucial as it can influence neurotransmission and has potential implications in treating disorders related to serotonin imbalance, such as depression and anxiety . Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2A receptor can alter downstream signaling pathways, affecting cellular responses . Moreover, the compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as the 5-HT2A receptor, inhibiting its activity . This inhibition can lead to changes in neurotransmitter release and receptor signaling, ultimately affecting cellular function . Additionally, the compound may influence enzyme activity, either by inhibition or activation, thereby modulating biochemical pathways . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Over extended periods, degradation may occur, potentially reducing its efficacy . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . These findings are essential for determining safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding these subcellular dynamics is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Properties
IUPAC Name |
1-cyclopentyl-6-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-10-9-12-14(7-8-15(12)13-10)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNRVISMVEAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.